molecular formula C19H20BrN7O B2945763 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-bromo-3-methylphenyl)piperidine-4-carboxamide CAS No. 1797903-03-7

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-bromo-3-methylphenyl)piperidine-4-carboxamide

Cat. No.: B2945763
CAS No.: 1797903-03-7
M. Wt: 442.321
InChI Key: XXYBOKGCCJNANF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidine-4-carboxamide scaffold linked to a pyridazine-triazole moiety and a 4-bromo-3-methylphenyl group.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN7O/c1-13-10-15(2-3-16(13)20)23-19(28)14-6-8-26(9-7-14)17-4-5-18(25-24-17)27-12-21-11-22-27/h2-5,10-12,14H,6-9H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYBOKGCCJNANF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-bromo-3-methylphenyl)piperidine-4-carboxamide , often referred to as a triazole derivative, has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, supported by case studies and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N6O3SC_{20}H_{24}N_{6}O_{3}S with a molecular weight of approximately 420.51 g/mol. The structure includes:

  • Triazole ring : Known for its broad spectrum of biological properties.
  • Piperidine and piperazine moieties : Enhance pharmacological properties.
  • Bromo and methyl substituents : Potentially influence the compound's interaction with biological targets.

Antimicrobial Activity

Triazole derivatives are extensively studied for their antimicrobial properties. Research indicates that compounds containing the triazole moiety exhibit significant activity against various microorganisms.

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameTarget MicroorganismMinimum Inhibitory Concentration (MIC)
Triazole AStaphylococcus aureus32 µg/mL
Triazole BCandida albicans16 µg/mL
Triazole CEscherichia coli64 µg/mL

A study by Zvenihorodska et al. synthesized various triazole derivatives and evaluated their antimicrobial properties. Results indicated that specific modifications led to enhanced activity against resistant strains of bacteria, highlighting the potential for developing new therapeutic agents from triazole frameworks .

Anticancer Activity

The anticancer potential of this compound has also been investigated. A series of triazole-based compounds were screened against multiple cancer cell lines, revealing significant cytotoxicity associated with specific substituents on the piperazine ring.

Case Study: Anticancer Screening

In a comprehensive study, researchers evaluated the cytotoxic effects of various triazole derivatives on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The findings suggested that compounds with specific modifications exhibited enhanced cytotoxicity, indicating their potential as novel anticancer agents .

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in microbial growth and cancer cell proliferation. The triazole moiety is known to interfere with the synthesis of ergosterol in fungi, leading to cell membrane disruption. Similarly, it may inhibit certain kinases in cancer cells, disrupting signaling pathways essential for cell survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(4-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide (Compound 43)

  • Structural Differences :
    • The core piperidine-carboxamide is retained, but the pyridazine-triazole group is replaced with a benzodiazol-2-one ring.
    • The substituent on the phenyl ring is 4-chloro (vs. 4-bromo-3-methyl in the target compound).
  • Synthesis : Synthesized in 74% yield via coupling of 4-bromo-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one with 4-chlorophenyl isocyanate .

1-(5H,6H,7H-Cyclopenta[c]pyridazin-3-yl)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide

  • Structural Differences :
    • The pyridazine core is fused with a cyclopentane ring, increasing rigidity.
    • The N-phenyl group is replaced with a pyrrolidinyl-pyrimidine moiety.
  • Implications : The cyclopenta-pyridazine may enhance binding specificity to certain enzymes, while the pyrrolidinyl-pyrimidine group introduces basicity, influencing pharmacokinetics .

1-(6-(1H-1,2,4-Triazol-1-yl)pyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide

  • Structural Differences :
    • The 4-bromo-3-methylphenyl group is replaced with a pyridin-3-ylmethyl substituent.
  • Molecular Properties :
    • Molecular Formula: C₁₈H₂₀N₈O
    • Molecular Weight: 364.4 g/mol
    • SMILES: O=C(NCc1cccnc1)C1CCN(c2ccc(-n3cncn3)nn2)CC1 .
  • Implications : The pyridinylmethyl group introduces a polar, aromatic side chain, likely improving aqueous solubility but reducing membrane permeability compared to the bromo-methylphenyl analog.

Comparative Analysis Table

Compound Name Core Structure Substituent on Piperidine-4-carboxamide Key Functional Groups Molecular Weight (g/mol) Synthesis Yield (if available)
Target Compound Pyridazine-triazole + piperidine 4-Bromo-3-methylphenyl Triazole, bromo, methyl Not provided Not provided
4-(4-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide Benzodiazol-2-one + piperidine 4-Chlorophenyl Benzodiazol, chloro 449.1 (LCMS) 74%
1-(5H,6H,7H-Cyclopenta[c]pyridazin-3-yl)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide Cyclopenta-pyridazine + piperidine 6-(Pyrrolidin-1-yl)pyrimidin-4-yl Cyclopentane, pyrrolidine Not provided Not provided
1-(6-(1H-1,2,4-Triazol-1-yl)pyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide Pyridazine-triazole + piperidine Pyridin-3-ylmethyl Triazole, pyridine 364.4 Not provided

Research Findings and Implications

  • The triazole-pyridazine core may confer stronger enzyme inhibition compared to benzodiazol-2-one (Compound 43) due to enhanced π-stacking .
  • Synthetic Feasibility : Compound 43’s 74% yield suggests efficient synthesis routes for piperidine-carboxamide derivatives, which could be adapted for the target compound .
  • Data Gaps : Absence of biological activity, solubility, or toxicity data limits direct functional comparisons.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.